1-Phenyl-2,5-dihydro-1H-pyrrole
Overview
Description
1-Phenyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-1,4-diaminobutane under acidic conditions. Another method includes the reaction of phenylhydrazine with 1,4-diketones, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-phenylpyrrole. This process is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylpyrrole-2,5-dione.
Reduction: Reduction reactions can convert it to 1-phenylpyrrolidine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: 1-Phenylpyrrole-2,5-dione.
Reduction: 1-Phenylpyrrolidine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Phenyl-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenylpyrrole: Similar structure but lacks the dihydro component.
1-Phenylpyrrolidine: Fully saturated analog of 1-Phenyl-2,5-dihydro-1H-pyrrole.
This compound-3-carboxylate: A derivative with an additional carboxylate group.
Uniqueness: this compound is unique due to its partially saturated pyrrole ring, which imparts distinct chemical reactivity and potential biological activity compared to its fully saturated or unsaturated analogs.
Properties
IUPAC Name |
1-phenyl-2,5-dihydropyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAMTFGWHEUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407907 | |
Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-12-2 | |
Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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